molecular formula C9H9NO5 B095206 2,3-Dihydroxybenzoylglycine CAS No. 16414-49-6

2,3-Dihydroxybenzoylglycine

Cat. No.: B095206
CAS No.: 16414-49-6
M. Wt: 211.17 g/mol
InChI Key: QEQVYIIYYNYLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2, 3-dihydroxyphenyl)(hydroxy)methylidene]amino}acetic acid, also known as 2, 3-dihydroxybenzoyl-N-glycine, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-{[(2, 3-dihydroxyphenyl)(hydroxy)methylidene]amino}acetic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa).

Properties

CAS No.

16414-49-6

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-[(2,3-dihydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9NO5/c11-6-3-1-2-5(8(6)14)9(15)10-4-7(12)13/h1-3,11,14H,4H2,(H,10,15)(H,12,13)

InChI Key

QEQVYIIYYNYLHC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCC(=O)O

16414-49-6

Synonyms

2,3-dihydroxybenzoyl-N-glycine
2,3-dihydroxybenzoylglycine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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